molecular formula C19H18ClFN2O2 B2412076 N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049445-60-4

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2412076
CAS No.: 1049445-60-4
M. Wt: 360.81
InChI Key: LWIVPEWFGCDVRE-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a fluorophenyl group, and a cyclopropylmethyl group, all connected through an oxalamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.

    Cyclopropylmethylation: The next step involves the reaction of 1-(4-fluorophenyl)cyclopropane with a suitable alkylating agent to introduce the cyclopropylmethyl group.

    Oxalamide Formation: Finally, the chlorobenzyl intermediate and the cyclopropylmethyl intermediate are coupled using oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(cyclopropylmethyl)oxalamide
  • N1-(4-fluorobenzyl)-N2-(cyclopropylmethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(phenylmethyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is unique due to the presence of both the chlorobenzyl and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-16-4-2-1-3-13(16)11-22-17(24)18(25)23-12-19(9-10-19)14-5-7-15(21)8-6-14/h1-8H,9-12H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIVPEWFGCDVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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